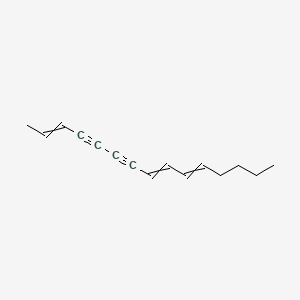

Pentadeca-2,8,10-triene-4,6-diyne

Description

Structure

3D Structure

Properties

CAS No. |

19812-23-8 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.309 |

IUPAC Name |

pentadeca-2,8,10-trien-4,6-diyne |

InChI |

InChI=1S/C15H18/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,10,12,14-15H,4,6,8H2,1-2H3 |

InChI Key |

BXCQMFBOESMZEZ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC=CC#CC#CC=CC |

Synonyms |

(2E,8E,10E)-2,8,10-Pentadecatriene-4,6-diyne |

Origin of Product |

United States |

Contextualizing Polyene Diyne Systems Within Modern Organic Chemistry

Polyene-diyne systems are a subset of polyynes, which are organic compounds containing one or more sequences of alternating single and multiple carbon-carbon bonds. researchgate.netacs.org The defining feature of a polyene-diyne is the presence of both double (ene) and triple (diyne) bonds within a conjugated framework. This conjugation, the overlap of p-orbitals across the alternating bonds, leads to a delocalized system of electrons, which imparts unique chemical and physical properties to these molecules. nih.gov

In modern organic chemistry, these systems are of considerable interest for several reasons:

Electronic Properties: The extended π-systems in conjugated polyenes and polyynes result in interesting optical and electronic properties. nih.gov They are often colored, as the delocalized electrons can be excited by visible light. researchgate.net Furthermore, their potential as molecular wires and components in materials science is an active area of research. nih.gov

Reactivity: The high degree of unsaturation makes polyene-diynes reactive and susceptible to various chemical transformations. They can participate in cycloaddition reactions, and the triple bonds can be involved in coupling reactions, such as the Sonogashira coupling, to build more complex molecular scaffolds. sioc-journal.cn The synthesis of these molecules, however, can be challenging due to their potential instability towards light, oxygen, and certain reagents. pnas.org

Natural Products and Biological Activity: Many naturally occurring compounds feature a polyacetylene or polyene-diyne backbone. researchgate.net These natural products exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. researchgate.net This has made them attractive targets for total synthesis and for studies in medicinal chemistry.

The synthesis of polyene-diynes often involves sophisticated catalytic methods, such as enyne metathesis, to control the stereochemistry of the double bonds and to construct the carbon framework efficiently. researchgate.net The development of these synthetic strategies is a significant endeavor in contemporary organic synthesis.

Significance of Pentadeca 2,8,10 Triene 4,6 Diyne As a Representative Linear Polyene Diyne System

Pentadeca-2,8,10-triene-4,6-diyne is a specific example of a linear polyene-diyne. Its structure consists of a fifteen-carbon chain containing three double bonds and two triple bonds in conjugation. One specific isomer, 2-trans-8-cis-10-trans-2,8,10-pentadecatriene-4,6-diyne, has been identified as a naturally occurring compound in the plant Oenanthe aquatica. phytobank.ca This discovery underscores the relevance of this molecular architecture in nature.

The significance of this compound can be summarized as follows:

Representative of a Natural Product Subclass: As a naturally occurring polyacetylene, it represents a class of secondary metabolites with known biological activities. researchgate.net While specific bioactivities for this exact compound are not extensively documented in the provided search results, its structural similarity to other bioactive polyacetylenes suggests its potential for further investigation.

A Model for Physicochemical Studies: The well-defined, linear conjugated system of this compound makes it a suitable model for studying the fundamental electronic and spectroscopic properties of polyene-diynes. The relationship between the length of the conjugated system and its absorption spectrum can be explored, providing insights that are applicable to a broader range of similar molecules. researchgate.net

A Target for Synthetic Chemistry: The challenge of stereoselectively synthesizing the specific geometric isomers of this compound, such as the one found in Oenanthe aquatica, makes it an interesting target for synthetic chemists. Developing efficient synthetic routes to such molecules helps in advancing the toolbox of organic synthesis. acs.org

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Name | This compound |

| Isomer (Natural) | 2-trans-8-cis-10-trans-2,8,10-pentadecatriene-4,6-diyne phytobank.ca |

| Molecular Formula | C15H18 phytobank.ca |

| Molecular Weight | 198.309 g/mol phytobank.ca |

| Monoisotopic Mass | 198.1408505796 Da phytobank.ca |

| CAS Registry Number | 19812-23-8 epa.gov |

| Classification | Enyne phytobank.ca |

| Natural Source | Oenanthe aquatica (L.) Poir. phytobank.ca |

Historical Development and Evolution of Research on Conjugated Polyynes and Enediynes

Identification of Natural Sources Exhibiting Related Polyacetylene and Enediyne Frameworks

Polyacetylenes and their derivatives are particularly abundant in a few related plant families, namely Asteraceae (sunflower family), Apiaceae (carrot family), and Araliaceae (ginseng family). mdpi.comresearchgate.net Research has led to the isolation of over 1,100 different polyacetylene compounds from the Asteraceae family alone. mdpi.comnih.gov

Several species have been identified as sources of C15 and C17 polyacetylenes, which are structurally analogous to Pentadeca-2,8,10-triene-4,6-diyne. For instance, the roots of Echinacea pallida contain various C15 polyacetylenes and polyenes. nih.gov Similarly, Australian species of the genus Cotula (Asteraceae) have been found to produce hydrocarbons like pentadeca-2,8,10,14-tetraene-4,6-diyne. publish.csiro.aupublish.csiro.au The plant family Araliaceae, which includes well-known medicinal plants like Oplopanax horridus and Panax ginseng, is also a rich source of C17 and C18 polyacetylenes. acs.org Furthermore, polyacetylenes and polyenes have been isolated from the roots of Codonopsis pilosula. researchgate.net

Beyond the plant kingdom, potent enediyne compounds, which feature a more complex cyclic diyne core, are produced by various species of Actinomycetes bacteria. nih.govkegg.jp These microbial metabolites are renowned for their potent antitumor properties. nih.govresearchgate.net

The following table summarizes examples of natural sources and the related polyacetylene compounds they produce.

Strategic Approaches for Constructing Polyene-Diyne Frameworks

The assembly of the polyene-diyne backbone of this compound and its analogues relies on powerful carbon-carbon bond-forming reactions. Chemists have developed a toolkit of catalytic and non-catalytic methods to efficiently construct the characteristic diyne and polyene motifs.

A crucial structural element in many polyacetylenic natural products is the "skipped" diyne motif, where two triple bonds are separated by a methylene (B1212753) group. An effective method for the synthesis of these systems involves the coupling of terminal alkynes with propargylic halides. The use of cesium carbonate (Cs2CO3) as a base in conjunction with copper(I) iodide (CuI) has been shown to be a particularly effective combination for this transformation. researchgate.netresearchgate.net This methodology facilitates the in situ formation of copper(I) alkynides from various 1-alkynes, which then readily react with propargylic halides to produce the desired skipped diynes. researchgate.net

The choice of the carbonate base has a significant impact on the reaction yield, with cesium carbonate consistently providing superior results compared to sodium or potassium carbonate. researchgate.net This "cesium effect" is attributed to the higher solubility of cesium salts in organic solvents and the increased nucleophilicity of the resulting alkynide. researchgate.net This method has been successfully applied to the synthesis of various skipped diynes and polyynes, demonstrating its utility in the construction of complex natural product precursors. researchgate.netresearchgate.netscholaris.ca

Table 1: Effect of Carbonate Base on Skipped Diyne Formation researchgate.net

| Entry | Alkyne | Propargyl Halide | Base | Yield (%) |

| 1 | 1a | 2 | Na2CO3 | 65 |

| 2 | 1a | 2 | K2CO3 | 85 |

| 3 | 1a | 2 | Cs2CO3 | 95 |

| 4 | 1b | 2 | Na2CO3 | 60 |

| 5 | 1b | 2 | K2CO3 | 85 |

| 6 | 1b | 2 | Cs2CO3 | 94 |

The Glaser–Hay coupling is a cornerstone in the synthesis of 1,3-diynes, involving the oxidative homocoupling of terminal alkynes. chemmethod.comorganic-chemistry.org This reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a ligand and an oxidant, often oxygen from the air. organic-chemistry.orgchemmethod.com The Hay modification introduced the use of a soluble copper-TMEDA (tetramethylethylenediamine) complex, expanding the reaction's versatility across a wider range of solvents. organic-chemistry.org

While traditionally used for synthesizing symmetrical diynes, recent advancements have enabled the formation of unsymmetrical diynes with good selectivity and yield. chemmethod.comresearchgate.net These methods often involve the coupling of two different terminal alkynes under carefully controlled conditions. chemmethod.com The Glaser-Hay reaction has proven to be a robust and straightforward route for creating both symmetrical and unsymmetrical diynes containing various functional groups, including aldehydes and ketones. chemmethod.comchemmethod.comresearchgate.net

Palladium catalysis offers a powerful and versatile platform for the construction of complex polyene and enyne systems. rsc.orgrsc.org Palladium(II)-catalyzed oxidative coupling and carbocyclization reactions have been developed to synthesize cross-conjugated polyenes. nih.govdiva-portal.org These reactions can proceed through a cascade mechanism, where an initial intermolecular carbon-carbon bond formation is followed by a carbocyclization to generate highly functionalized polyene products with excellent regio- and stereoselectivity. nih.gov

One notable strategy involves the palladium-catalyzed reaction between an enallene and an allenyne under aerobic conditions, using molecular oxygen as the terminal oxidant. nih.govdiva-portal.org This approach is environmentally benign and demonstrates high atom economy. diva-portal.org Furthermore, palladium catalysts have been employed in the selective C–C bond cleavage of cyclopropanol (B106826) and subsequent stereoselective alkenylation of 1,3-diynes to furnish conjugated enynes. rsc.org These methods provide access to a diverse range of conjugated systems that are difficult to prepare using other synthetic routes. nih.gov

Table 2: Optimization of Palladium-Catalyzed Polyene Synthesis nih.gov

| Entry | Catalyst (mol %) | Additive | Solvent | Yield (%) |

| 1 | Pd(OAc)2 (5) | BQ (1.1 equiv) | Toluene | 45 |

| 2 | Pd(OAc)2 (5) | BQ (1.1 equiv) | Dioxane | 55 |

| 3 | Pd(OAc)2 (5) | BQ (1.1 equiv) | CH3CN | 72 |

| 4 | Pd(acac)2 (5) | BQ (1.1 equiv) | CH3CN | 60 |

| 5 | Pd(OAc)2 (1) | BQ (2.0 equiv), Na2CO3 (0.2 equiv) | CH3CN | 83 |

Gold(I) complexes have emerged as exceptionally effective catalysts for the electrophilic activation of alkynes under mild, homogeneous conditions. nih.govscienceopen.comscispace.com This activation facilitates a wide array of synthetic transformations, including the construction of carbon-carbon and carbon-heteroatom bonds. scienceopen.comacs.org The linear coordination geometry of gold(I) complexes and relativistic effects are thought to contribute to their unique reactivity and selectivity for alkyne π-bonds. scienceopen.comscispace.comacs.org

In the context of diyne synthesis, gold(I) catalysis can be employed in various ways. For instance, gold(I)-catalyzed cyclization of arene-diynes can lead to the formation of naphthalene (B1677914) derivatives through a double activation pathway. encyclopedia.pub Gold catalysts can also promote tandem reactions, such as the hydroarylation of one alkyne moiety in a diyne followed by an intramolecular cyclization to construct complex heterocyclic scaffolds. acs.org These methodologies highlight the power of gold(I) catalysis in orchestrating intricate molecular rearrangements to build complex diyne-containing architectures. nih.gov

Stereoselective Synthesis Approaches to this compound Isomers

The biological activity of polyene natural products is often highly dependent on the stereochemistry of their double bonds. nih.gov Therefore, the development of stereoselective synthetic methods is paramount. For a molecule like this compound, controlling the geometry of the three double bonds (E or Z) is a significant challenge.

The synthesis of polyenes has traditionally relied on olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions; however, achieving high stereocontrol with these methods can be difficult. nih.gov Transition metal-catalyzed cross-coupling reactions, particularly those involving organoboron reagents (Suzuki-Miyaura coupling), offer the advantage of stereospecificity, where the stereochemistry of the starting materials is faithfully transferred to the product. nih.govresearchgate.net Iterative cross-coupling strategies using bifunctional building blocks have emerged as a powerful and modular approach for the synthesis of complex polyenes with defined stereochemistry. nih.govresearchgate.net

Development of Protecting-Group-Free Synthetic Routes for Polyene-Diynes

In the context of polyene-diyne synthesis, protecting-group-free approaches offer significant advantages, especially given the sensitivity of these molecules. nih.gov A protecting-group-free synthesis of symmetrical and unsymmetrical diynes containing aldehyde and ketone functionalities has been achieved using a copper-catalyzed Glaser–Hay reaction. chemmethod.comresearchgate.net This method avoids the need to protect the carbonyl groups, streamlining the synthesis and improving efficiency. chemmethod.comchemmethod.comresearchgate.net The development of chemoselective methodologies that can tolerate a wide range of functional groups is crucial for the successful implementation of protecting-group-free synthesis. nih.gov

Spectroscopic and Structural Elucidation of Polyene Diyne Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polyene-Diyne Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of polyene-diyne compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

For instance, the analysis of a closely related compound, (2Z,8E,10E)-heptadeca-2,8,10-triene-4,6-diyn-1-ol, isolated from Bupleurum acutifolium, offers significant insight into the expected spectral features of this class of molecules. psu.edu The ¹H NMR spectrum reveals distinct signals for olefinic protons, with coupling constants that help determine the geometry (E/Z) of the double bonds. The protons of the conjugated system typically appear in the downfield region (δ 5.0-7.0 ppm) due to deshielding effects.

¹³C NMR spectroscopy complements the proton data by identifying the carbon framework. acs.org The sp-hybridized carbons of the diyne moiety are particularly characteristic, resonating at approximately δ 65-85 ppm. psu.edu The sp² carbons of the triene portion are found further downfield. psu.eduacs.org The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HMBC, allows for a complete and detailed structural assignment. nih.gov

Table 1: Representative NMR Data for a Polyene-Diyne Structure ((2Z,8E,10E)-heptadeca-2,8,10-triene-4,6-diyn-1-ol) psu.edu

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1 | 4.28 (d, 7.0) | 58.6 |

| 2 | 5.59 (dt, 10.8, 7.0) | 111.4 |

| 3 | 6.34 (d, 10.8) | 142.1 |

| 4 | - | 77.1 |

| 5 | - | 82.5 |

| 6 | - | 64.9 |

| 7 | - | 80.8 |

| 8 | 6.31 (dd, 15.4, 10.6) | 112.5 |

| 9 | 6.61 (dd, 15.0, 10.6) | 145.7 |

| 10 | 5.81 (dt, 15.0, 7.2) | 129.8 |

| 11 | 2.14 (q, 7.2) | 34.7 |

| 12-16 | 1.2-1.4 (m) | 22.5-31.5 |

| 17 | 0.89 (t, 7.0) | 14.0 |

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For polyene-diynes, the FT-IR spectrum provides clear evidence for the presence of the characteristic alkyne and alkene moieties.

The carbon-carbon triple bond (C≡C) stretching vibrations of the diyne group typically appear as weak to medium bands in the region of 2100-2260 cm⁻¹. researchgate.net In conjugated systems, the intensity of these bands can vary. The carbon-carbon double bond (C=C) stretches of the polyene chain are observed in the 1600-1680 cm⁻¹ region. psu.edu The out-of-plane bending vibrations for C-H bonds on the double bonds (in the 650-1000 cm⁻¹ range) can also provide information about the substitution pattern and stereochemistry of the alkenes. For example, a strong band around 970 cm⁻¹ is characteristic of a trans-disubstituted double bond.

Table 2: Characteristic FT-IR Absorption Bands for a Polyene-Diyne Compound psu.edu

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3350 | O-H Stretch | Alcohol (if present) |

| ~2925, 2855 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~2200 | C≡C Stretch | Diyne |

| ~1630 | C=C Stretch | Polyene |

| ~970 | C-H Bend (out-of-plane) | trans-Alkene |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, which is a critical step in identifying a new compound. psu.edu

For Pentadeca-2,8,10-triene-4,6-diyne (C₁₅H₁₈), the expected monoisotopic mass is 198.14085 g/mol . epa.gov In the mass spectrum, this would appear as the molecular ion peak (M⁺). The fragmentation pattern observed in MS, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can reveal the structure of the molecule. nih.govresearchtrend.net The long polyene chain is susceptible to cleavage, and the resulting fragmentation pattern provides evidence for the arrangement of double and triple bonds. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value/Observation |

|---|---|---|

| HRMS (e.g., ESI, EI) | Exact Molecular Formula | C₁₅H₁₈, [M+H]⁺ at m/z 199.1481 or M⁺ at m/z 198.1409 epa.govnih.gov |

| GC-MS (EI) | Molecular Ion & Fragmentation | Molecular ion (M⁺) at m/z 198. Characteristic fragmentation from cleavage of the aliphatic chain and rearrangements of the conjugated system. nih.gov |

Electronic Absorption Spectroscopy (UV) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. acs.org Polyene-diynes, with their extensive system of alternating double and triple bonds, exhibit characteristic strong absorptions in the UV-Vis region.

The wavelength of maximum absorption (λ_max) is directly related to the length of the conjugated chromophore; longer conjugated systems absorb at longer wavelengths (a bathochromic or red shift). researchgate.net The UV spectrum of a polyene-diyne typically shows a series of absorption bands, often with fine vibronic structure, which is a hallmark of rigid, planar chromophores. nih.gov The position and intensity of these bands confirm the presence of the extended π-system. For example, studies on related polyenes show that the main absorption bands shift to longer wavelengths as the number of conjugated double bonds increases. acs.org Some cyclic polyenes may not initially exhibit properties derived from conjugation in their UV-Vis spectra, but can do so after thermal isomerization. bohrium.com

Table 4: Representative UV Absorption Data for Polyene-Diyne Systems

| Compound Type | λ_max (nm) | Reference |

|---|---|---|

| (2Z,8E,10E)-Heptadecatriene-4,6-diyne derivative | 294, 314, 336 | researchgate.net |

| Long Chain Polyenes (N > 200) | ~600 | researchgate.netbowdoin.edu |

X-ray Crystallography for Solid-State Structure Determination of Diyne-Containing Compounds

While other spectroscopic methods provide a picture of the molecule's structure in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and packing in a crystal lattice. acs.org

For diyne-containing compounds, X-ray crystallography can confirm the linearity of the C-C≡C-C≡C-C unit and provide exact geometries of the alkene portions of the molecule. acs.org Although obtaining suitable single crystals of long-chain, flexible molecules like this compound can be challenging, the structural data from related, more rigid diyne compounds is invaluable. researchgate.net This information is essential for understanding intermolecular interactions and the properties of these materials in the solid state. anton-paar.com

Computational and Theoretical Studies on Pentadeca 2,8,10 Triene 4,6 Diyne Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of molecular structure, reactivity, and dynamics. For complex molecules such as Pentadeca-2,8,10-triene-4,6-diyne, theoretical studies provide insights that are often inaccessible through experimental means alone. This section delves into the application of various computational methods to understand the chemistry of this and related polyene-diyne systems.

Chemical Biology and Mechanistic Insights into Polyene Diyne Interactions

Molecular Recognition and Binding Mechanisms of Polyene-Diyne Scaffolds

The biological activity of polyene-diyne scaffolds is intrinsically linked to their ability to recognize and bind to specific molecular targets within a cell. The extended, rigid structure conferred by the conjugated system of double and triple bonds plays a crucial role in this recognition process.

For instance, some naturally occurring enediyne antibiotics are composed of a reactive "warhead" and a "delivery system." wikipedia.org The delivery system, which can be a peptide or a carbohydrate moiety, is responsible for the initial recognition and binding to the target DNA sequence. This initial binding event then positions the reactive enediyne core in close proximity to the DNA backbone, setting the stage for subsequent chemical reactions. wikipedia.org The concept of using molecular scaffolds for recognition is a broader principle in chemical biology, where a core structure provides a framework for positioning specific recognition elements. soton.ac.uknih.govthieme-connect.de

Chemical Principles of DNA Cleavage by Enediyne Chromophores

The most remarkable feature of many enediyne compounds is their ability to cleave DNA. This process is initiated by a fascinating chemical transformation known as the Bergman cyclization. wikipedia.orgunpak.ac.id

Diradical Formation: Under physiological conditions, the enediyne core, a nine- or ten-membered ring containing a double bond between two triple bonds, can undergo a cycloaromatization reaction. wikipedia.orgnih.gov This process, known as the Bergman cyclization, converts the enediyne into a highly reactive p-benzyne diradical. wikipedia.org The formation of this diradical is the key step that transforms the relatively stable enediyne into a potent DNA-damaging agent. Some enediynes can also be triggered to form a diradical via a Myers-Saito cyclization. wikipedia.orgnih.gov

Once formed, this diradical is a powerful hydrogen-abstracting species. Positioned within the minor groove of DNA, it can abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands. wikipedia.org This abstraction leads to the formation of DNA radicals, which can then undergo further reactions with molecular oxygen, ultimately resulting in single- or double-strand breaks in the DNA. wikipedia.org

Histone Protein H1 Cleavage: Beyond their direct action on DNA, some enediyne chromophores have been shown to cleave histone proteins, particularly the linker histone H1. wikipedia.orgnist.gov Histone proteins are crucial for the packaging of DNA into chromatin. The cleavage of histone H1 by enediynes like neocarzinostatin (B611948) may serve to disrupt the higher-order structure of chromatin, potentially making the DNA more accessible to the reactive diradical. nih.govnist.gov Studies with various enediyne chromoproteins have shown that each generates a unique pattern of H1 fragments, suggesting a degree of specificity in their proteolytic activity. nih.gov

Modulating Chemical Reactivity for Specific Molecular Targets

A significant area of research in the field of enediynes is the development of strategies to control and target their potent reactivity. The high cytotoxicity of these compounds makes them a double-edged sword; while effective at killing cells, they often lack selectivity for cancerous cells over healthy ones. wikipedia.org

One approach to modulate reactivity is to modify the structure of the enediyne "warhead" itself. The ease with which an enediyne undergoes Bergman cyclization is dependent on the distance between the two alkyne carbons. By altering the ring size or introducing strain, chemists can tune the activation temperature for diradical formation. wikipedia.org

Another powerful strategy involves attaching the enediyne to a targeting moiety. wikipedia.org This can be an antibody, a peptide, or a small molecule that specifically recognizes a receptor or other marker on the surface of a target cell. This approach, which forms the basis of antibody-drug conjugates, aims to deliver the potent enediyne payload directly to the desired site of action, thereby minimizing off-target toxicity. The design of pH-sensitive acyclic enediynes that are activated in the acidic environment of tumors is another innovative approach to achieve targeted activation. Furthermore, the complexation of enediynes with metal ions has been shown to modulate their cyclization temperature, offering another avenue for controlling their activation.

Advanced Material Applications and Potential of Polyene Diyne Architectures

Polyene-Diynes as Building Blocks for Conjugated Polymers and Optoelectronic Materials

Polyene-diynes are valuable precursors for the synthesis of conjugated polymers, materials that form the backbone of modern organic electronics. The alternating single and double/triple bonds in their structure facilitate the delocalization of π-electrons, a key requirement for semiconducting and light-emitting properties.

The polymerization of diyne monomers can lead to the formation of polyacetylene derivatives with unique structures and functionalities. nih.gov Techniques such as metathesis cyclopolymerization of diynes have been shown to produce functional polyacetylene derivatives. nih.gov The resulting polymers can exhibit interesting optoelectronic properties, including strong optical absorption in the visible spectrum and fluorescence, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net For instance, certain organic co-poly-ynes have demonstrated strong emission with quantum yields ranging from 13-41%. researchgate.net The design of such polymers allows for the tuning of their energy levels, solubility, and thermal stability through chemical synthesis, offering a significant advantage over inorganic materials. morressier.com

The potential of polyene-diynes extends to their use as molecular wires in molecular electronics. researchgate.net The rigid, linear structure of oligoynes, which are short-chain polyynes, combined with their tailored electronic and photophysical properties, makes them ideal for studying charge transport at the single-molecule level. rsc.org The ability to control the length of the conjugated chain and the nature of the end-groups allows for precise tuning of their conductance and optoelectronic behavior. rsc.org

Table 1: Potential Optoelectronic Properties of Polyene-Diyne-Based Materials

| Property | Potential Value/Characteristic | Significance in Optoelectronics |

|---|---|---|

| Optical Absorption | Strong absorption in the visible region | Essential for light-harvesting in organic solar cells. researchgate.net |

| Fluorescence Quantum Yield | Potentially in the range of 13-41% | Determines the efficiency of light emission in OLEDs. researchgate.net |

| Electron/Hole Mobility | Tunable through molecular design | Crucial for efficient charge transport in transistors and solar cells. jlu.edu.cn |

| Band Gap | Can be engineered by modifying the conjugated system | Determines the semiconducting properties and color of emission. rsc.org |

Utilization in Macrocyclic and Supramolecular Chemistry

The rigid and defined geometry of the polyene-diyne backbone makes it an excellent component for the construction of macrocycles and complex supramolecular assemblies. These structures are of great interest due to their potential applications in host-guest chemistry, molecular recognition, and as precursors to novel carbon allotropes. rsc.orgresearchgate.net

Palladium-catalyzed cyclization of bis(boronate esters) derived from α,ω-diynes has been demonstrated as a strategy to produce a variety of macrocyclic polyenes with controlled stereochemistry. nih.gov Similarly, nickel-catalyzed cycloaddition oligomerization of 1,6-diynes can yield medium-sized cyclic polyenes. rsc.orgbohrium.com These cyclic structures can possess unique conformations and exhibit interesting electronic properties. bohrium.com

In supramolecular chemistry, the ability of polyene-diynes to engage in non-covalent interactions, such as π-π stacking, can be exploited to direct the self-assembly of complex architectures. These organized assemblies can exhibit emergent properties that are not present in the individual molecules, opening up possibilities for the development of new functional materials. The design of synthetic transmembrane transporters is one area where supramolecular chemistry principles are applied to create functional systems. youtube.com

Crosslinking Agents in Hydrogel and Polymer Synthesis

The reactivity of the alkyne and alkene functionalities within polyene-diynes makes them suitable for use as crosslinking agents in the synthesis of polymers and hydrogels. scut.edu.cnspecialchem.com Crosslinking is a crucial process for imparting mechanical strength, thermal stability, and controlled swelling properties to polymeric materials. specialchem.comnasa.gov

In hydrogel synthesis, which involves the creation of three-dimensional polymer networks that can absorb large amounts of water, crosslinking agents are essential to prevent the dissolution of the polymer chains. nih.govjrmds.in Polyene-diynes could potentially be incorporated into hydrogel structures through various polymerization techniques, such as free-radical polymerization, where the double and triple bonds can participate in the reaction. scispace.com The resulting hydrogels could find applications in biomedical fields, such as drug delivery and tissue engineering, where the biocompatibility and tunable degradation of the hydrogel are critical. nih.gov

Furthermore, the diyne moiety can undergo topochemical polymerization in the solid state when appropriately aligned, leading to the formation of highly conjugated polydiacetylenes. mdpi.com This unique reactivity could be harnessed to create crosslinked polymer networks with interesting optical and electronic properties.

Design of Novel Organic Electronic and Photonic Materials based on Polyene-Diynes

The inherent properties of polyene-diynes make them a versatile platform for the design of a new generation of organic electronic and photonic materials. morressier.comfrontiersin.org The ability to synthetically modify their structure allows for precise control over their electronic energy levels (HOMO and LUMO), which is a key consideration in the design of high-performance organic electronic devices. frontiersin.org

In the realm of organic electronics, the focus is on developing materials for applications such as organic field-effect transistors (OFETs), OLEDs, and OSCs. researchgate.net Conjugated polymers derived from polyene-diynes can be designed to have high charge carrier mobility and tailored absorption and emission spectra, making them suitable for these applications. dokumen.pub The development of generative machine learning models is accelerating the discovery of novel organic electronic materials by exploring vast chemical spaces with minimal bias. nih.gov

In photonics, which deals with the control of light, materials with tunable refractive indices and non-linear optical properties are highly sought after. Photonic crystals, which are periodic structures that can control the propagation of light, can be fabricated from a variety of materials. nih.gov The incorporation of polyene-diyne-based polymers with their unique optical properties into such structures could lead to the development of novel photonic devices. researchgate.net Deep learning approaches are also being employed to accelerate the design of complex photonic structures. umbc.edu The development of photonic materials is crucial for technologies such as high-speed optical communication, sensing, and solar energy harvesting. sdu.dk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Pentadeca-2,8,10-triene-4,6-diyne |

| Polyacetylene |

Structural Analogues and Derivatives of Pentadeca 2,8,10 Triene 4,6 Diyne

Characterization of Naturally Occurring Polyene-Diyne Analogues (e.g., Heptadecatriene-diyne, Trideca-triene-diyne)

A diverse array of polyacetylene compounds, structurally related to Pentadeca-2,8,10-triene-4,6-diyne, have been isolated from various natural sources, including plants, fungi, and bacteria. nih.gov The characterization of these analogues is crucial for understanding their biosynthetic pathways and biological activities.

Heptadeca-triene-diyne Analogues:

Several polyacetylenes with a C17 backbone, analogous to the pentadeca- skeleton, have been isolated and characterized. For instance, from the stems of Oplopanax elatus, two new polyacetylenes, oploxynes A and B, were identified. acs.org Oploxyne A, with a molecular formula of C17H26O3, was characterized as 9,10-epoxyheptadeca-4,6-diyne-3,8-diol. acs.org Its structural elucidation was accomplished through a combination of spectroscopic techniques. acs.org

Similarly, polyacetylenes from Oplopanax horridus and Panax ginseng have been investigated. acs.org A compound with the molecular formula C17H26O3 was identified, and its diacetylene skeleton was confirmed by UV absorption maxima at 231, 244, and 258 nm, along with four quaternary carbon signals in the 13C NMR spectrum. acs.org

Table 1: Spectroscopic Data for a Heptadeca-4,6-diyne Analogue

| Spectroscopic Technique | Observed Data |

| UV (nm) | 231, 243, 257 |

| IR (cm⁻¹) | 3384, 2253, 2146 |

| HRFABMS (m/z) | 301.1775 [M+Na]⁺ |

| ¹³C NMR (δc) | 81.0, 77.4, 70.3, 68.7 |

| Data sourced from a study on Oploxynes A and B. acs.org |

Trideca-triene-diyne Analogues:

Compounds with a shorter C13 backbone, such as trideca-triene-triynes, have also been reported in nature. For example, 1,3,11-Tridecatriene-5,7,9-triyne has been found in organisms like Centaurea macrocephala and Dahlia sherffii. nih.gov Another isomer, (3E,5Z)-1,3,5-Tridecatriene-7,9,11-triyne, has been reported in Ismelia carinata and Buphthalmum salicifolium. nih.gov The characterization of these compounds relies on similar spectroscopic methods to establish their connectivity and stereochemistry.

Synthetic Diversification through Functional Group Modification and Skeletal Alteration

The synthetic modification of the this compound scaffold allows for the generation of a wide range of derivatives with altered chemical and physical properties. These modifications can be broadly categorized into functional group manipulation and skeletal alterations.

Functional Group Modification:

The introduction of various functional groups onto the polyene-diyne backbone can significantly influence its reactivity and potential applications. Methodologies for the chemical synthesis of versatile photo-Bergman enediyne building blocks and their conjugates have been developed. nih.gov These methods allow for the creation of mono- and bis-conjugated enediyne templates that can be further derivatized with biomolecules, nanoparticles, and polyethylene (B3416737) glycols. nih.gov The synthesis of functionalized internal alkynes has also been explored for the multivalent functionalization of polymeric scaffolds. nih.gov

Skeletal Alteration:

Alterations to the carbon skeleton of polyene-diynes can lead to novel structures with unique properties. Skeletal rearrangements of 1,6-enynes, catalyzed by metal complexes, have been studied to understand the factors controlling the formation of five- or six-membered rings. iciq.orgresearchgate.net These rearrangements can involve the cleavage of both the double and triple carbon-carbon bonds, leading to significant changes in the molecular architecture. acs.orgresearchgate.net Such skeletal reorganization provides a pathway to novel cyclic and acyclic structures that are not readily accessible through other synthetic routes. The photochemical rearrangement of enediynes has also been investigated as a potential route to new molecular structures. acs.org

Impact of Conjugation Length and Stereochemistry on Chemical Behavior and Reactivity

The chemical behavior and reactivity of this compound and its analogues are profoundly influenced by the length of the conjugated system and the stereochemistry of the double bonds.

Impact of Conjugation Length:

The extent of the conjugated π-electron system plays a critical role in the electronic and photophysical properties of polyenes and polyynes. An increase in the conjugation length leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at longer wavelengths. libretexts.org This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation. For a series of α,ω-di(4-pyridyl)polyenes, the solution photoproperties were found to be strongly dependent on the conjugation chain length. nih.gov Each additional double bond in a conjugated polyene system can increase the absorption maximum by approximately 30 nm. libretexts.org This tunable absorption is a key feature in the design of molecular wires and optoelectronic materials. aps.org

Impact of Stereochemistry:

The stereochemistry of the double bonds (E/Z or cis/trans isomerism) significantly affects the shape and reactivity of polyene-diyne molecules. Different stereoisomers can exhibit distinct chemical and physical properties. The stereoselective synthesis of conjugated dienes and enynes is a major focus in organic chemistry to control the geometry of the final product. researchgate.netnih.govacs.orgorganic-chemistry.orgnih.gov For instance, the reactivity of conjugated (Z)-enediynes is known to differ from that of their (E)-isomers. researchgate.net The selective isomerization of an (E,E)-diene to a (Z,E)-diene can provide access to different stereoisomers with potentially different biological activities or material properties. researchgate.net The ability to control the stereochemistry during synthesis is crucial for producing compounds with desired three-dimensional structures and, consequently, specific functions.

Design and Synthesis of Novel Polyene-Diyne Scaffolds with Tunable Properties

The deliberate design and synthesis of novel polyene-diyne scaffolds are driven by the goal of creating molecules with specific, tunable properties for applications in materials science, electronics, and medicine.

The synthesis of poly(p-phenylene ethynylene) molecular wires, which incorporate the fundamental alkyne unit of polyynes, demonstrates the potential for creating one-dimensional materials with tailored electronic properties. nih.govnih.gov The conductance of polyyne-based molecular wires has been shown to be significantly higher than that of other conjugated oligomers, making them promising candidates for molecular electronics. aps.orgresearchgate.net

The development of synthetic methodologies for preparing functionalized diene-elastomers and diazocines showcases the broader potential of creating materials with tunable photo- and mechanoresponsive properties based on conjugated systems. rsc.orgbeilstein-journals.org Furthermore, the synthesis of graphdiyne, a 2D carbon allotrope containing diacetylene linkages, highlights the use of diyne units in the construction of advanced materials. rsc.org The ability to synthesize a wide range of polyene motifs using a limited set of building blocks and a single coupling reaction opens up possibilities for the systematic construction of complex polyene frameworks with desired properties. nih.gov

Conclusion and Future Research Perspectives in Polyene Diyne Chemistry

Summary of Key Academic Contributions and Advancements in Polyene-Diyne Research

Research into polyene-diynes has yielded significant breakthroughs, largely driven by their presence in potent, biologically active natural products. The enediyne natural products, for instance, feature a 1,5-diyne-3-ene motif within a nine- or ten-membered ring and are known for their powerful antibiotic and anticancer properties. nih.gov The biosynthesis of these complex cores is initiated by a conserved iterative type I polyketide synthase (PKSE), a discovery that has opened doors to understanding and potentially engineering these pathways. nih.govrsc.org

Key synthetic advancements have focused on creating these complex structures with high precision. Biomimetic strategies, particularly polyene cyclizations, have proven to be powerful for constructing complex polycyclic molecules from simpler acyclic precursors in a controlled manner. thieme-connect.comrsc.org The development of modular, building-block-based synthesis platforms represents a major leap forward. For example, a platform using just 12 bifunctional building blocks and a single coupling reaction can theoretically produce the polyene motifs found in over 75% of all known polyene natural products. nih.gov This approach, often employing iterative cross-coupling with stable N-methyliminodiacetic acid (MIDA) boronates, enhances the efficiency and flexibility of small molecule synthesis. nih.gov

Catalysis has been central to these advancements. Various transition metals, including palladium, copper, nickel, and rhodium, are used to control the stereoselectivity and regioselectivity of reactions. nih.govbohrium.comchemrxiv.orgresearchgate.net Gold-catalyzed activation of alkynes has become a particularly powerful tool for initiating polyene cyclizations to build molecular complexity efficiently. rsc.orgnih.gov Furthermore, methods like metathesis cyclopolymerization of α,ω-diynes using Grubbs catalysts have expanded the toolkit for creating functional polyacetylenes. acs.org

Remaining Challenges in Polyene-Diyne Synthesis, Characterization, and Mechanistic Elucidation

Despite significant progress, the synthesis and study of polyene-diynes remain challenging. A primary hurdle is the inherent instability of longer, conjugated polyyne chains, which limits their practical application and complicates their synthesis and handling. rsc.org Achieving high selectivity—both regio- and stereoselectivity—in reactions involving multiple reactive sites is a persistent difficulty. rsc.org The hydroelementation of diynes, for example, can lead to a variety of products like enynes, dienes, or polymers, and controlling the outcome to a single desired isomer is often problematic. rsc.org

The synthesis of polyynes with an odd number of conjugated triple bonds is another specific and demanding challenge. chemrxiv.org Traditional methods often struggle to produce these structures selectively, necessitating the development of novel strategies, such as sterically shielded diyne metathesis. chemrxiv.org

Characterization of these complex molecules and their reaction intermediates also poses difficulties. The physical properties of cyclic polyenes, for example, can be heavily influenced by their specific conformation, which may mask the expected properties of a conjugated system until thermal isomerization occurs. bohrium.com Elucidating complex reaction mechanisms, such as those in transition-metal-catalyzed polymerizations or cyclizations, requires sophisticated techniques and often a synergistic approach combining experimental data with high-level computational analysis. researchgate.netuic.edumdpi.com

Emerging Trends in Theoretical and Computational Understanding of Polyene-Diyne Reactivity

Theoretical and computational chemistry has become an indispensable tool for navigating the complexities of polyene-diyne reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to probe reaction mechanisms, predict relative stabilities of isomers, and understand electronic structures. acs.orgethz.ch For instance, computational studies have been crucial in examining the energy differences between cumulenes and their poly-yne isomers, revealing that many common DFT functionals can struggle to accurately predict these values, thus guiding the development of improved theoretical models. acs.org

Computational approaches are also vital for elucidating detailed reaction pathways. DFT calculations have been employed to understand the mechanism of gold-catalyzed cyclizations and the regioselectivity in the hydroamination of diynes. nih.govmdpi.com In the study of Rh-catalyzed polymerization of phenylacetylene, theoretical calculations helped to determine that the reaction proceeds via a Rh(I) insertion mechanism with a unique π-conjugative transition state that favors specific regioselectivity. researchgate.net Furthermore, computational models are being developed to understand and predict the photophysical properties of these conjugated systems, including phenomena like aggregation-induced emission (AIE), which is critical for their application in optoelectronic materials. researchgate.net

Prospective Avenues for Advanced Material Science and Chemical Biology Research Utilizing Polyene-Diyne Frameworks

The unique electronic and structural properties of polyene-diynes position them as highly promising candidates for future applications in both materials science and chemical biology.

In materials science , the extended π-conjugated systems of polyene-diynes give rise to unique optical and electrical properties. This makes them attractive for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. ontosight.ai The potential for these molecules to act as "molecular wires" is a major driver of research in molecular electronics. rsc.org Theoretical calculations even suggest that carbyne, an infinite chain of sp-hybridized carbon (an idealized polyyne), could be one of the strongest materials ever conceived, with extreme tensile stiffness. rsc.org The synthesis of functional polymers through methods like cyclopolymerization of diynes is a key strategy for creating novel materials with tailored properties for advanced applications. acs.orgacs.orgresearchgate.net

In chemical biology , polyene-diynes are of immense interest due to the potent biological activity of their natural product family. ontosight.aiwikipedia.org The enediyne antibiotics are a prime example, with ongoing research into their biosynthesis and mechanism of action to develop new and more effective anticancer drugs. nih.gov The broader class of polyene antimycotics, such as amphotericin B, remains a cornerstone of antifungal therapy, and research continues into creating derivatives with reduced toxicity. wikipedia.orgmdpi.com Beyond their therapeutic potential, the alkyne moieties within these structures are exceptionally useful tools in synthetic and chemical biology. The terminal alkyne, in particular, enables the use of "click chemistry," specifically the alkyne-azide cycloaddition, for covalently linking molecules, which has broad applications in drug discovery, bioimaging, and biosensing. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pentadeca-2,8,10-triene-4,6-diyne, and how can reaction conditions be optimized for reproducibility?

- Methodology : Employ orthogonal experimental design to systematically vary parameters (e.g., temperature, catalysts, solvent polarity) and analyze yield/stability using HPLC or GC-MS. For reproducibility, use fractional factorial designs to identify critical variables and minimize experimental noise .

- Data Example : A 3-factor, 3-level orthogonal array (L9) can generate a table comparing yields under varying conditions, highlighting optimal combinations.

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in conjugated polyunsaturated systems like this compound?

- Methodology : Combine 1D/2D NMR (COSY, NOESY) to assign double/triple bond configurations. IR spectroscopy can confirm alkyne stretches (~2100–2260 cm⁻¹) and monitor stability under ambient conditions .

- Theoretical Link : Align spectral interpretations with density functional theory (DFT)-predicted vibrational frequencies to validate assignments .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in cycloaddition or polymerization reactions?

- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and simulate transition states. Validate predictions via small-scale kinetic experiments under inert atmospheres .

- Data Integration : Cross-reference computational activation energies with experimental Arrhenius plots to resolve discrepancies .

Q. What experimental designs address contradictory data on the compound’s thermal stability under oxidative vs. inert conditions?

- Methodology : Employ a split-plot design to test stability under controlled O₂/N₂ environments using DSC/TGA. Apply statistical tools (ANOVA, Tukey’s HSD) to distinguish systemic vs. random errors .

- Safety Note : Follow SDS guidelines for handling degradation byproducts (e.g., toxic fumes) and use explosion-proof reactors .

Q. How can hybrid methodologies (e.g., linked survey-trace data) resolve gaps in understanding the compound’s environmental fate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.